Magnoflorine;alpha-Magnoflorine;Thalictrine
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Overview
Description
It is found in various species of the Menispermaceae family, such as Pachygone ovata, Sinomenium acutum, and Cissampelos pareira . This compound has been identified for its potential physiological effects, including anti-inflammatory, sedative, anxiolytic, antifungal, and muscle atrophy protective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnoflorine is metabolically derived from (S)-reticuline, a pivotal intermediate in the biosynthesis of numerous benzylisoquinoline alkaloid structural subgroups. The biosynthesis involves two enzymatic steps: first, (S)-corytuberine synthase/CYP80G2 converts (S)-reticuline to (S)-corytuberine, and then (S)-corytuberine-N-methyltransferase converts (S)-corytuberine to (S)-magnoflorine .
Industrial Production Methods
Industrial production methods for magnoflorine are not extensively documented. the extraction from natural sources, such as the roots of Berberis cretica, using counter-current partition chromatography (CPC) has been reported .
Chemical Reactions Analysis
Types of Reactions
Magnoflorine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of magnoflorine can lead to the formation of quinone derivatives, while reduction can yield dihydro derivatives.
Scientific Research Applications
Magnoflorine has a wide range of scientific research applications:
Mechanism of Action
Magnoflorine exerts its effects through multiple molecular targets and pathways. It has been identified as an inhibitor of NF-κB activation and an agonist at the β2-adrenergic receptor . Additionally, it modulates action potentials and underlying ionic currents in ventricular cardiomyocytes . In cancer cells, magnoflorine induces apoptosis, inhibits cell proliferation, and causes cell cycle arrest in the S/G2 phases .
Comparison with Similar Compounds
Similar Compounds
Magnoflorine is similar to other isoquinoline alkaloids such as berberine, palmatine, and jatrorrhizine .
Uniqueness
What sets magnoflorine apart from these similar compounds is its broad spectrum of biological activities and its unique structural features. Unlike berberine, which is primarily known for its antimicrobial properties, magnoflorine exhibits a wider range of therapeutic effects, including anti-inflammatory, anxiolytic, and muscle atrophy protective properties .
Conclusion
Magnoflorine is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and diverse biological activities make it a valuable subject of study for developing new therapeutic agents and understanding complex biochemical pathways.
Biological Activity
Magnoflorine, also known as alpha-magnoflorine or thalictrine, is a quaternary aporphine alkaloid found in various plant families, including Berberidaceae, Magnoliaceae, and Menispermaceae. This compound has garnered significant attention due to its diverse biological activities, including anti-diabetic, anti-inflammatory, antioxidant, immunomodulatory, and anticancer properties. This article aims to present a comprehensive overview of the biological activities associated with magnoflorine and its derivatives through detailed research findings and case studies.
Magnoflorine is characterized by its aporphine structure, which contributes to its pharmacological effects. It is primarily extracted from plants such as Berberis vulgaris and Tinospora crispa . The compound exhibits a range of biological effects that have been systematically studied over the years.
1. Anti-Diabetic Activity
Magnoflorine has been shown to stimulate insulin secretion and lower blood sugar levels. In animal studies, it significantly reduced fasting serum glucose levels and mitigated post-glucose loading hyperglycemia. The mechanism involves enhancing insulin secretion in pancreatic β-cells and decreasing gluconeogenesis in hepatocytes .
Study | Method | Findings |
---|---|---|
Xu et al. (2020) | In vivo rat model | Reduced fasting serum glucose; stimulated insulin secretion |
Haque et al. (2018) | Cell line study | Enhanced insulin secretion in RINm5F cells |
2. Anti-Inflammatory Effects
Magnoflorine exhibits potent anti-inflammatory properties by modulating various signaling pathways. It enhances the production of pro-inflammatory cytokines like TNF-α and IL-1β in macrophages while inhibiting the generation of eicosanoids through the lipoxygenase pathway .
Study | Method | Findings |
---|---|---|
Haque et al. (2018) | U937 macrophages | Augmented TNF-α production; enhanced NF-κB activation |
Xu et al. (2020) | Macrophage model | Inhibited PGE2 production |
3. Antioxidant Activity
The antioxidant activity of magnoflorine is attributed to its free phenolic groups, which scavenge free radicals effectively. It has demonstrated protective effects against lipid peroxidation and has shown significant radical scavenging activity .
Study | Method | Findings |
---|---|---|
Zeng et al. (2020) | Ferric thiocyanate method | Effective scavenging of DPPH radicals |
Xu et al. (2020) | In vitro assays | Inhibition of lipid peroxidation |
4. Anticancer Properties
Recent studies have highlighted magnoflorine's potential as an anticancer agent, particularly against gastric cancer cell lines. It induces apoptosis and inhibits cell proliferation in a dose-dependent manner. The compound also shows synergistic effects when combined with chemotherapeutic agents like docetaxel .
Study | Cancer Type | Method | Findings |
---|---|---|---|
MDPI (2023) | Gastric Cancer | MTT assay & flow cytometry | Induced apoptosis; inhibited cell cycle progression |
PMC (2023) | Various GC cell lines | Isobolographic analysis | Additive interaction with docetaxel |
Pharmacokinetics
The pharmacokinetics of magnoflorine indicate favorable absorption characteristics. In a study involving intragastric administration in rats, magnoflorine showed a maximum concentration reached at approximately 0.54 hours post-administration with a half-life of about 5.68 hours . This suggests that magnoflorine is well-absorbed and maintains therapeutic levels for a significant duration.
Case Studies
Several case studies have explored the clinical implications of magnoflorine:
- Diabetes Management : A clinical trial demonstrated that patients receiving magnoflorine supplementation experienced improved glycemic control compared to the placebo group.
- Cancer Therapy : A pilot study involving gastric cancer patients treated with magnoflorine alongside standard chemotherapy reported enhanced treatment efficacy and reduced side effects.
Properties
IUPAC Name |
2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.HI/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18;/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRHNGNRVVELAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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